2,2,4,4,6,6-Hexachloro-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4,6,6-Hexachloro-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone: is a chemical compound with the molecular formula C3Cl6O6S3 and a molecular weight of 440.945 g/mol . This compound is characterized by its high chlorine content and unique trithiane ring structure, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6-Hexachloro-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone typically involves the chlorination of trithiane derivatives under controlled conditions. The reaction is carried out in the presence of chlorine gas, often in a solvent such as carbon tetrachloride or chloroform, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a reactor, with careful monitoring of temperature and chlorine concentration to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,4,4,6,6-Hexachloro-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or ammonia.
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated trithiane derivatives, sulfoxides, and sulfones .
Scientific Research Applications
2,2,4,4,6,6-Hexachloro-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chlorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2,4,4,6,6-Hexachloro-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone involves its interaction with various molecular targets. The compound’s high chlorine content allows it to participate in halogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The trithiane ring structure also contributes to its reactivity and ability to form stable complexes with metal ions .
Comparison with Similar Compounds
Similar Compounds
2,2’,4,4’,5,6’-Hexachlorobiphenyl: Another chlorinated compound with similar applications in research and industry.
1,2,3,4,5,6-Hexachlorocyclohexane: Known for its use in pesticide formulations.
2,2’,3,3’,4,6’-Hexachlorobiphenyl: Studied for its environmental impact and biological activity.
Uniqueness
2,2,4,4,6,6-Hexachloro-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone is unique due to its trithiane ring structure and high chlorine content, which confer distinct chemical properties and reactivity compared to other chlorinated compounds .
Properties
CAS No. |
726-62-5 |
---|---|
Molecular Formula |
C3Cl6O6S3 |
Molecular Weight |
440.9 g/mol |
IUPAC Name |
2,2,4,4,6,6-hexachloro-1,3,5-trithiane 1,1,3,3,5,5-hexaoxide |
InChI |
InChI=1S/C3Cl6O6S3/c4-1(5)16(10,11)2(6,7)18(14,15)3(8,9)17(1,12)13 |
InChI Key |
CVGYZLZOSMRITM-UHFFFAOYSA-N |
Canonical SMILES |
C1(S(=O)(=O)C(S(=O)(=O)C(S1(=O)=O)(Cl)Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.